molecular formula C14H20ClNO3 B11813944 Methyl 2-[4-(piperidin-3-yloxy)phenyl]acetate hydrochloride

Methyl 2-[4-(piperidin-3-yloxy)phenyl]acetate hydrochloride

Katalognummer: B11813944
Molekulargewicht: 285.76 g/mol
InChI-Schlüssel: WVJLHQPYSWQSTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-[4-(piperidin-3-yloxy)phenyl]acetate hydrochloride is a chemical compound with the molecular formula C14H20ClNO3. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(piperidin-3-yloxy)phenyl]acetate hydrochloride typically involves the reaction of 4-(piperidin-3-yloxy)benzaldehyde with methyl bromoacetate in the presence of a base, followed by hydrochloric acid treatment to obtain the hydrochloride salt . The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Bases such as sodium hydroxide or potassium carbonate are used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized for cost-effectiveness and scalability, often involving automated systems for precise control of reaction parameters .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-[4-(piperidin-3-yloxy)phenyl]acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester or piperidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Methyl 2-[4-(piperidin-3-yloxy)phenyl]acetate hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of Methyl 2-[4-(piperidin-3-yloxy)phenyl]acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various physiological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 2-(piperidin-4-yloxy)acetate hydrochloride: Similar structure but with the piperidine moiety at a different position.

    Methyl 2-(piperidin-4-yl)acetate hydrochloride: Lacks the phenyl group, leading to different chemical properties.

Uniqueness

Methyl 2-[4-(piperidin-3-yloxy)phenyl]acetate hydrochloride is unique due to the presence of both the piperidine and phenyl groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .

Eigenschaften

Molekularformel

C14H20ClNO3

Molekulargewicht

285.76 g/mol

IUPAC-Name

methyl 2-(4-piperidin-3-yloxyphenyl)acetate;hydrochloride

InChI

InChI=1S/C14H19NO3.ClH/c1-17-14(16)9-11-4-6-12(7-5-11)18-13-3-2-8-15-10-13;/h4-7,13,15H,2-3,8-10H2,1H3;1H

InChI-Schlüssel

WVJLHQPYSWQSTN-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CC1=CC=C(C=C1)OC2CCCNC2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.